molecular formula C14H15ClN2O2 B13062060 methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate

methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate

Cat. No.: B13062060
M. Wt: 278.73 g/mol
InChI Key: XOJGNTGCKDNCCN-UHFFFAOYSA-N
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Description

Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The FGFR signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in solvents like DMSO or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is unique due to its specific substitution pattern and its potent inhibitory activity against FGFRs. This makes it a valuable compound for further research and development in the field of cancer therapeutics .

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

methyl 1-(2-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H15ClN2O2/c1-19-13(18)14(6-2-3-7-14)17-11(15)9-10-5-4-8-16-12(10)17/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

XOJGNTGCKDNCCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)N2C(=CC3=C2N=CC=C3)Cl

Origin of Product

United States

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